REACTION_CXSMILES
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Cl[C:2](Cl)([O:4]C(=O)OC(Cl)(Cl)Cl)Cl.[Br:13][C:14]1[C:15]([NH:21][NH2:22])=[N:16][CH:17]=[CH:18][C:19]=1[Cl:20]>C1COCC1>[Br:13][C:14]1[C:15]2[N:16]([C:2](=[O:4])[NH:22][N:21]=2)[CH:17]=[CH:18][C:19]=1[Cl:20]
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Name
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|
Quantity
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5.766 g
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Type
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reactant
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Smiles
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ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
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Name
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|
Quantity
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1.438 g
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Type
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reactant
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Smiles
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BrC=1C(=NC=CC1Cl)NN
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Name
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|
Quantity
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50 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The resulting suspension was stirred under argon at room temperature overnight
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooled at 0° C.
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Type
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CUSTOM
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Details
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quenched carefully by slow addition of water (30 mL)
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Type
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FILTRATION
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Details
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The resulting yellowish suspension was filtered
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Type
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CUSTOM
|
Details
|
the solid collected
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Type
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WASH
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Details
|
was washed with water (20 mL×3)
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Type
|
DRY_WITH_MATERIAL
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Details
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diethyl ether (5 mL), and dried in a 60° C. vacuum oven
|
Reaction Time |
8 (± 8) h |
Name
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|
Type
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product
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Smiles
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BrC=1C=2N(C=CC1Cl)C(NN2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.525 g | |
YIELD: CALCULATEDPERCENTYIELD | 32.7% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |